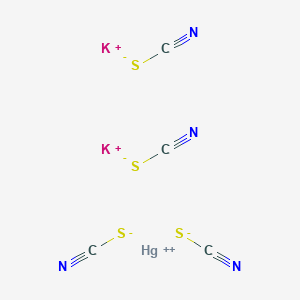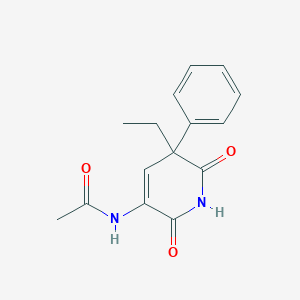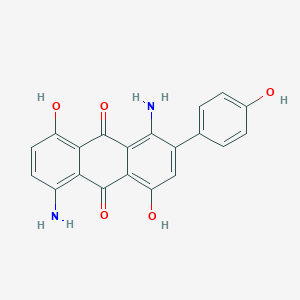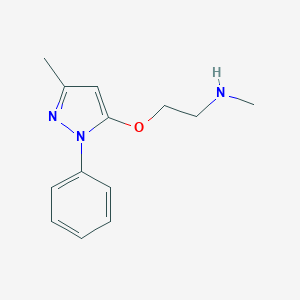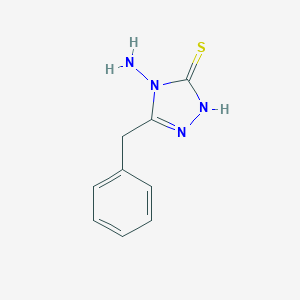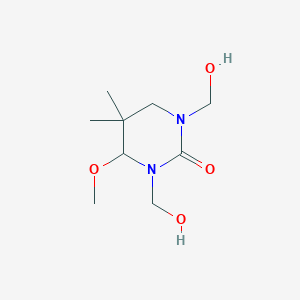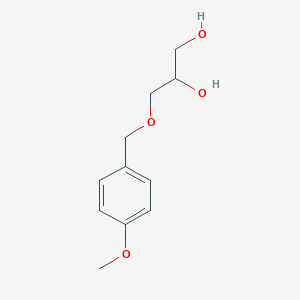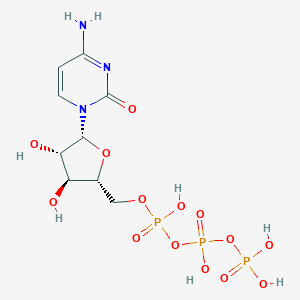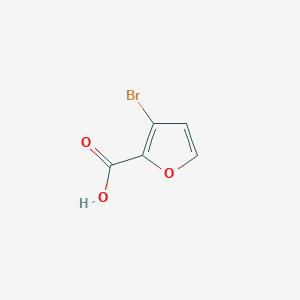
3-Bromofuran-2-carboxylic acid
Overview
Description
3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .
Synthesis Analysis
The synthesis of 3-Bromofuran-2-carboxylic acid involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of 3-Bromofuran-2-carboxylic acid consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Physical And Chemical Properties Analysis
3-Bromofuran-2-carboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Scientific Research Applications
Organic Synthesis
3-Bromofuran-2-carboxylic acid can be used in organic synthesis . Carboxylic acids, such as 3-Bromofuran-2-carboxylic acid, are versatile organic compounds that can be used to obtain small molecules, macromolecules, synthetic or natural polymers . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In the field of nanotechnology, carboxylic acids like 3-Bromofuran-2-carboxylic acid can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This can assist in the production of polymer nanomaterials .
Polymers
Carboxylic acids have applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . The carboxylic acid group in 3-Bromofuran-2-carboxylic acid can interact with other molecules to form polymers .
Preparation of 2-Substituted 3-Furfurals
3-Bromofuran was used in the preparation of 2-substituted 3-furfurals . This indicates that 3-Bromofuran-2-carboxylic acid could potentially be used in similar chemical reactions.
Synthesis of 5,6-Dehydronorcantharidins
3-Bromofuran was also used in the synthesis of 5,6-dehydronorcantharidins . This suggests that 3-Bromofuran-2-carboxylic acid could be used in the synthesis of similar compounds.
Building Block for the Synthesis of Furanyl Cyclobutenediones
Although this application is related to 4-Bromo-2-furaldehyde, it’s worth mentioning that bromofuran compounds can be used as building blocks for the synthesis of furanyl cyclobutenediones, potent G-protein coupled receptor antagonists . It’s possible that 3-Bromofuran-2-carboxylic acid could have similar applications.
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


